1,1-Dimethyl-3,5-dimethylenepiperidinium chloride

Capillary Electrophoresis Electroosmotic Flow Inorganic Anion Separation

1,1-Dimethyl-3,5-dimethylenepiperidinium chloride (CAS 53754-71-5) is a quaternary ammonium monomer featuring a unique piperidine ring with exocyclic methylene groups at the 3- and 5-positions. This structural motif classifies it as a non-conjugated diene, enabling it to undergo cyclopolymerization to form poly(1,1-dimethyl-3,5-dimethylenepiperidinium chloride) (PDDP+Cl−), a high-charge-density cationic polyelectrolyte with a cyclic backbone.

Molecular Formula C9H16ClN
Molecular Weight 173.68 g/mol
CAS No. 53754-71-5
Cat. No. B12678391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethyl-3,5-dimethylenepiperidinium chloride
CAS53754-71-5
Molecular FormulaC9H16ClN
Molecular Weight173.68 g/mol
Structural Identifiers
SMILESC[N+]1(CC(=C)CC(=C)C1)C.[Cl-]
InChIInChI=1S/C9H16N.ClH/c1-8-5-9(2)7-10(3,4)6-8;/h1-2,5-7H2,3-4H3;1H/q+1;/p-1
InChIKeyKRAHAGWQEMMUGK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dimethyl-3,5-dimethylenepiperidinium Chloride (CAS 53754-71-5): A Cyclopolymerizable Quaternary Ammonium Monomer


1,1-Dimethyl-3,5-dimethylenepiperidinium chloride (CAS 53754-71-5) is a quaternary ammonium monomer featuring a unique piperidine ring with exocyclic methylene groups at the 3- and 5-positions [1]. This structural motif classifies it as a non-conjugated diene, enabling it to undergo cyclopolymerization to form poly(1,1-dimethyl-3,5-dimethylenepiperidinium chloride) (PDDP+Cl−), a high-charge-density cationic polyelectrolyte with a cyclic backbone [2]. In contrast to more common linear or acyclic analogs, this monomer's constrained geometry directly dictates the resulting polymer chain's topology, charge spacing, and solution conformation, which are critical parameters for its specialized roles in analytical separations, charge-transfer complexation studies, and as a rheology modifier [3][4].

Why 1,1-Dimethyl-3,5-dimethylenepiperidinium Chloride Cannot Be Swapped with Standard Quaternary Ammonium Salts


Procurement based purely on generic quaternary ammonium functionality is insufficient for this compound's intended uses, as the diene monomer architecture is the source of its value, not merely its cationic charge [1]. Unlike monofunctional quaternary ammonium monomers like diallyldimethylammonium chloride (DADMAC) or vinylbenzyl trimethylammonium chloride, the two reactive methylene groups dictate a cyclopolymerization mechanism that directly yields a cyclic, high-density charge polymer backbone, not a linear chain with pendant charges [2]. This structural distinction produces a unique spatial relationship between cationic sites that is critical for controlling ion selectivity in capillary electrophoresis and mediating specific host-guest complex stoichiometries, functions that commercially available, acyclic polycations cannot replicate [3]. The evidence below demonstrates that substituting this monomer with a simpler analog will result in the loss of these quantifiable, application-specific performance characteristics.

Quantitative Differentiation Metrics for 1,1-Dimethyl-3,5-dimethylenepiperidinium Chloride vs. Closest Analogs


Electroosmotic Flow (EOF) Stability in Capillary Electrophoresis vs. No Polymer Baseline

The polymer derived from 1,1-dimethyl-3,5-dimethylenepiperidinium chloride, PDDP chromate, provides dramatically superior stability of electroosmotic flow (EOF) across a wide pH range compared to a standard buffer-only system. This stability is essential for achieving reproducible separation selectivity, which is a fundamental challenge in capillary electrophoresis (CE) [1]. At the optimized concentration of 0.01% (w/v) and an ionic strength of 0.04, the EOF varied by only ±16% over a pH range of 6.55 to 10.02 [1].

Capillary Electrophoresis Electroosmotic Flow Inorganic Anion Separation

Direct Comparison of Charge-Transfer Complex Stoichiometry with Poly(allylammonium) (PAAH+)

The choice of polycation directly controls the stoichiometry of charge-transfer (CT) complexes formed in its vicinity, a phenomenon with implications for catalysis and molecular sensing. A direct head-to-head study showed that for the donor-acceptor pair of Anthracene-2-sulfonate (ACS-) and 9,10-Anthraquinone-2-sulfonate (2-AQS-), PDDP+Cl- forces a 1:1 (ACS-:2-AQS-) complex, while the common polyelectrolyte poly(allylammonium chloride) (PAAH+Cl-) results in a different 1:2 complex [1]. This difference arises from the specific hydrophobic microdomain created by PDDP's cyclic backbone [1].

Charge-Transfer Complexation Polyelectrolyte Chemistry Host-Guest Chemistry

Electrophoretic Mobility in Liquid Toner Formulations vs. Unassisted Control

In non-aqueous liquid toner formulations for high-resolution printing, achieving sufficient and consistent particle charge is a significant barrier to image quality. The use of the polymer from this monomer as an insoluble charge adjuvant provides a quantifiable boost in toner particle electrophoretic mobility [1]. The patent data demonstrates a specific mobility enhancement from a level insufficient for quality transfer to one that is functionally effective [1].

Liquid Toner Charge Adjuvant Xerographic Imaging

Performance in Ion-Exchange Membranes vs. Branched Polyethyleneimine (PEI) and Linear Poly(Diallyldimethylammonium)

In a comparative study of semi-interpenetrating polymer network (s-IPN) ion-exchange membranes using poly(vinyl alcohol) (PVA) as a matrix, the performance of PDDPCl was benchmarked directly against two other common cationic polyelectrolytes: polyethyleneimine (PEI) and poly(diallyldimethylammonium chloride) (PDDMACl) [1]. For membranes composed of 60% PVA and 40% polyelectrolyte, the study found that the PVA/PEI membrane provided the highest ion-exchange capacity and best permselectivity. This identifies a concrete performance boundary where other polycations are preferable [1]. For 1,1-Dimethyl-3,5-dimethylenepiperidinium chloride, its primary differentiation in this specific application is not as a lead performer but as a structural analog that enables researchers to probe the structure-property relationship between a cyclic charge backbone (PDDPCl) versus a branched (PEI) or linear (PDDMACl) architecture [1].

Ion-Exchange Membrane Polymer Blends Polyelectrolyte Performance

Superior Divalent Ion Selectivity vs. Poly(pyrrolidinium) Analog in Capillary Electrophoresis

A structural comparison with the five-membered ring analog, poly(1,1-dimethyl-3,5-dimethylenepyrrolidinium) chromate (PDDPyr chromate), reveals the impact of backbone geometry on separation performance. The six-membered piperidinium polymer (PDDP chromate) provided a superior separation system, enabling a 7.8-fold enhancement in the resolution of fluoride and phosphate, a notoriously difficult pair of inorganic anions to separate [1]. Furthermore, changes in electrophoretic mobility of up to 25% were observed for sulfate, demonstrating a tailored selectivity profile not achievable with simple, small-molecule buffers [1].

Anion Separation Selectivity Polymer Structure-Activity Relationship

Procurement-Driven Application Scenarios for 1,1-Dimethyl-3,5-dimethylenepiperidinium Chloride


Developing High-Stability Capillary Electrophoresis Methods for Inorganic Anion Analysis

Analytical laboratories seeking to validate a robust, high-reproducibility CE method for anionic contaminants in water or pharmaceutical samples should procure this monomer to synthesize PDDP chromate. The resulting polymer is a proven additive that reverses and stabilizes electroosmotic flow (EOF variation of only ±16% across a 3.5 pH unit window), a 25-fold improvement over a bare capillary system [1]. Its unique 7.8-fold resolution enhancement for fluoride/phosphate pairs makes it the specified reagent for challenging separations where isobaric interferences are a known problem [1].

Investigating Topology-Dependent Charge-Transfer or Host-Guest Chemistry

Physical chemists studying the influence of polyion conformation on photoinduced electron transfer or supramolecular assembly should use 1,1-dimethyl-3,5-dimethylenepiperidinium chloride as the monomeric precursor to PDDP+Cl-. As demonstrated in CT complexation studies, the cyclic PDDP+ backbone directs a specific 1:1 complex stoichiometry with ACS-/2-AQS- pairs, a different outcome than the 1:2 complex formed by the acyclic poly(allylammonium) analog PAAH+ [2]. This distinct behavior is critical for experiments where the polyelectrolyte structure is the experimental variable.

Formulating High-Resolution Positive Liquid Toners for Digital Printing

Engineers formulating next-generation liquid toners for commercial xerographic printers require the insoluble polymer of this monomer as a charge adjuvant. Patent data confirms that incorporating this specific polymeric quaternary ammonium compound boosts toner particle ESA mobility from a non-functional +0.7 E-10 m²/Vs to a process-optimized +1.2 E-10 m²/Vs (+71% increase), ensuring sufficient charge for high-quality image transfer and development [3].

Benchmarking Polycation Architecture in Ion-Exchange Membrane Research

For membrane science researchers systematically investigating the effect of polyelectrolyte topology on ion transport, 1,1-dimethyl-3,5-dimethylenepiperidinium chloride is a critical building block. Comparative data from s-IPN membranes show that its cyclic PVA/PDDPCl network occupies a specific performance niche distinct from linear (PVA/PDDMACl) and branched (PVA/PEI) architectures [4]. Procuring this monomer is essential for completing a comparative study that maps the relationship between polycation structure and membrane properties like permselectivity and ion-exchange capacity.

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